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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the atomic

layer deposition (ALD) of high-purity copper (Cu) and copper oxide (Cu₂O) thin films utilizing

the precursor bis(dimethylamino-2-propoxy)copper(II), commonly referred to as Cu(dmap)₂.

This precursor is advantageous for its ability to deposit films at low temperatures, offering a

pathway to high-quality films with minimal thermal budget.

Introduction to Cu(dmap)₂ for ALD
Bis(dimethylamino-2-propoxy)copper(II) is a solid, dark purple coordination complex with the

chemical formula Cu(C₅H₁₂NO)₂.[1] It has emerged as a versatile precursor for both chemical

vapor deposition (CVD) and ALD of copper-containing thin films.[1] A key advantage of

Cu(dmap)₂ is its ability to participate in self-limiting surface reactions with various co-reactants,

enabling the precise, layer-by-layer growth characteristic of ALD. This allows for the deposition

of highly conformal and uniform films, even on complex topographies.

The selection of the co-reactant is critical as it determines the final film composition (metallic

copper or copper oxide) and influences film properties such as resistivity and purity. This

document will detail protocols using three different co-reactants: tertiary butyl hydrazine (TBH)

for metallic copper films, and water (H₂O) for copper(I) oxide films.
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Deposition of High-Purity Metallic Copper Films
A low-temperature ALD process using Cu(dmap)₂ and tertiary butyl hydrazine (TBH) as the

reducing agent has been demonstrated to produce high-quality, low-resistivity copper thin films.

[2][3] This process is particularly effective at temperatures between 80°C and 140°C.[2][3]

Experimental Protocol
A typical ALD cycle for depositing metallic copper using Cu(dmap)₂ and TBH consists of four

sequential steps:

Cu(dmap)₂ Pulse: A pulse of vaporized Cu(dmap)₂ is introduced into the reactor chamber.

The precursor adsorbs onto the substrate surface.

Purge 1: The chamber is purged with an inert gas (e.g., N₂) to remove any unreacted

Cu(dmap)₂ and gaseous byproducts.

TBH Pulse: A pulse of TBH vapor is introduced into the chamber. It reacts with the surface-

adsorbed Cu(dmap)₂ species, reducing the copper and forming volatile byproducts.

Purge 2: The chamber is again purged with an inert gas to remove unreacted TBH and

reaction byproducts, leaving a pure copper layer on the surface.

This cycle is repeated to achieve the desired film thickness.

Process Parameters
The following table summarizes the optimized process parameters for the ALD of metallic

copper films using Cu(dmap)₂ and TBH at a deposition temperature of 120°C.[2]
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Parameter Value Notes

Substrate Temperature 80 - 140 °C
Self-limiting growth

demonstrated at 120°C.[2][3]

Cu(dmap)₂ Source

Temperature

Not specified, but sufficient to

generate adequate vapor

pressure.

Cu(dmap)₂ Pulse Time 1.0 s

Longer pulses can lead to

increased film roughness and

cracks.[2]

TBH Pulse Time 0.2 s

Purge Times 1.0 s

Sufficient to prevent chemical

vapor deposition (CVD) type

reactions.

Film Properties and Characteristics
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Property Value Conditions / Notes

Growth Per Cycle (GPC) ~0.17 Å/cycle (initial)

During the first 125-1000

cycles on native oxide

terminated Si.[2][3]

~0.05 Å/cycle (steady-state)
After complete surface

coverage.[3]

Resistivity 1.9 µΩ·cm
For a 54 nm film deposited at

120°C.[3]

Purity ~99.4 at. %
Main impurities are hydrogen

and oxygen.[3]

Film Continuity
Critical thickness of 10 nm at

80°C.[2]

Crystal Structure

Crystalline cubic Cu with a

slight (111) preferred

orientation.[3]

Substrate Compatibility

Si with native oxide, soda lime

glass, Al₂O₃, hydrogen-

terminated Si, TiN, and Ru.[2]

[3]

Deposition of Copper(I) Oxide (Cu₂O) Films
When water is used as the co-reactant with Cu(dmap)₂, copper(I) oxide (Cu₂O) films can be

deposited.[4][5][6] This process is typically carried out at temperatures between 110°C and

175°C.[5][6]

Experimental Protocol
The ALD cycle for depositing Cu₂O is analogous to that for metallic copper, with water vapor

replacing TBH as the oxygen source:

Cu(dmap)₂ Pulse
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Purge 1

H₂O Pulse

Purge 2

This sequence is repeated to build the desired film thickness.

Process Parameters
The following table provides typical process parameters for the ALD of Cu₂O films using

Cu(dmap)₂ and H₂O.

Parameter Value Notes

Substrate Temperature 110 - 175 °C

Cu(dmap)₂ Source

Temperature
100 °C

No significant vapor pressure

observed at lower

temperatures.[4]

Cu(dmap)₂ Pulse Time 1.0 s

H₂O Pulse Time 15 ms

Purge Times 30 s

Film Properties and Characteristics
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Property Value Conditions / Notes

Growth Per Cycle (GPC) 0.12 ± 0.02 Å/cycle

Measured using an in-situ

quartz crystal microbalance

(QCM).[4][5][6]

Film Composition Cu₂O

Confirmed by X-ray

photoelectron spectroscopy

(XPS).[4][5]

Crystal Structure X-ray amorphous for thin films.

Air Stability
Thin films may oxidize to Cu(II)

upon air exposure.[4]

Visualizing the ALD Process
ALD Cycle for Metallic Copper Deposition
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Caption: ALD cycle for metallic copper deposition.

Experimental Workflow for ALD Film Deposition and
Characterization
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Caption: General experimental workflow for ALD.

Safety and Handling Precautions
Cu(dmap)₂: This precursor is sensitive to air and moisture and should be handled and stored

under an inert atmosphere (e.g., in a glovebox).[1] It can cause skin and serious eye

irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment

(PPE), including gloves and safety glasses, should be worn at all times.

Tertiary Butyl Hydrazine (TBH): TBH is a flammable and toxic liquid. It should be handled in a

well-ventilated area, preferably within a fume hood.

General ALD Safety: ALD systems operate under vacuum and involve heated components.

Adhere to all safety protocols for the specific ALD reactor being used. Ensure proper

handling and disposal of all chemical waste.
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These application notes and protocols provide a foundation for the successful deposition of

copper and copper oxide thin films using Cu(dmap)₂. For specific applications, further

optimization of the process parameters may be necessary to achieve the desired film

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech
[ereztech.com]

2. pubs.acs.org [pubs.acs.org]

3. pubs.acs.org [pubs.acs.org]

4. rsc.org [rsc.org]

5. researchgate.net [researchgate.net]

6. Atomic layer deposition of Cu(i) oxide films using Cu(ii) bis(dimethylamino-2-propoxide)
and water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Application Notes and Protocols: Atomic Layer
Deposition of Copper Films Using Cu(dmap)₂]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b596864#atomic-layer-deposition-of-copper-films-
using-cu-dmap-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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